molecular formula C28H20N2Na2O8S2 B1147961 DBDS CAS No. 2535-77-5

DBDS

Cat. No.: B1147961
CAS No.: 2535-77-5
M. Wt: 622.57
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Description

Dibenzyl disulfide (DBDS, C₆H₅CH₂SSCH₂C₆H₅) is an organosulfur compound composed of two benzyl groups connected by a disulfide (S–S) bridge. It is widely studied in materials science and electrical engineering due to its dual role as a natural antioxidant in insulating oils and a corrosive agent for copper windings in transformers . This compound is also pharmacologically significant, acting as a positive allosteric modulator of GABA receptors with potent antinociceptive properties (ED₅₀ = 1.1 mg/kg, surpassing indomethacin and aspirin) .

Properties

CAS No.

2535-77-5

Molecular Formula

C28H20N2Na2O8S2

Molecular Weight

622.57

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl disulfide can be synthesized through the reaction of benzyl chloride with sodium disulfide. The reaction typically occurs in an aqueous medium and requires heating to facilitate the formation of dibenzyl disulfide. The reaction can be represented as follows: [ 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}_2\text{CH}_2\text{C}_6\text{H}_5 + 2 \text{NaCl} ]

Industrial Production Methods

In industrial settings, dibenzyl disulfide is often extracted from transformer oils using acidic ionic liquids. These ionic liquids are effective in removing dibenzyl disulfide due to their desulfurization capabilities. The process involves the use of imidazolium-based ionic liquids, which interact with dibenzyl disulfide through π-π interactions, π-complexation, and Lewis acid-base interactions .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl disulfide undergoes various chemical reactions, including:

    Oxidation: Dibenzyl disulfide can be oxidized to form benzyl sulfonic acid.

    Reduction: It can be reduced to form benzyl mercaptan.

    Substitution: Dibenzyl disulfide can undergo nucleophilic substitution reactions, where the disulfide bond is cleaved, and new substituents are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzyl sulfonic acid.

    Reduction: Benzyl mercaptan.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzyl disulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzyl disulfide involves its interaction with copper surfaces in electrical transformers. Dibenzyl disulfide reacts with copper to form benzyl mercaptan and copper sulfide. This reaction occurs over a wide temperature range (80°C to 150°C) and leads to the formation of a copper sulfide layer on the copper surface, which causes corrosion .

Comparison with Similar Compounds

Structural and Vibrational Comparison with Similar Compounds

DBDS shares structural similarities with dibenzyl sulfide (DBS, C₆H₅CH₂SCH₂C₆H₅) and bibenzyl (BiBz, C₆H₅CH₂CH₂C₆H₅) , differing only in the number of sulfur atoms between benzyl groups (Table 1).

Table 1: Structural Comparison of this compound, DBS, and BiBz

Compound Sulfur Atoms Molecular Formula Key Vibrational Peak (cm⁻¹)
This compound 2 (S–S) C₁₄H₁₄S₂ 996 (S–S stretch)
DBS 1 (S) C₁₄H₁₄S 720 (C–S stretch)
BiBz 0 C₁₄H₁₄ N/A (C–C dominant)

The electronegativity of sulfur in this compound and DBS redistributes electron density, altering molecular vibration frequencies. This compound exhibits a distinct S–S stretching peak at 996 cm⁻¹ in Raman spectra, absent in DBS and BiBz .

Corrosion Mechanisms: this compound vs. DBS

While both this compound and DBS corrode copper windings, their interaction mechanisms differ (Table 2).

Table 2: Adsorption and Reactivity on Copper Surfaces

Compound Adsorption Energy (eV) Work Function Change (ΔΦ, eV) Reactivity with Cu
This compound 8.571 -0.388 High (S–S cleavage)
DBS 6.077 -1.118 Moderate (S–Cu bonding)

DBS adsorbs more readily on Cu(110) surfaces (larger ΔΦ change), but this compound undergoes stronger S–S bond cleavage, forming Cu₂S and accelerating corrosion .

Antioxidant-Corrosion Balance in Insulating Oils

This compound exhibits concentration-dependent dual behavior in mineral oils:

  • Antioxidant dominance (≤25 ppm) : Enhances oxidation stability, delaying aging .
  • Corrosion dominance (>25 ppm) : Accelerates copper sulfide formation, increasing acidity (Δ酸值 = +0.15 mg KOH/g after 480 hours) and reducing dielectric strength .

In contrast, DBS lacks antioxidant properties and consistently promotes corrosion at lower thresholds .

Synergistic Effects with Other Sulfur Compounds

This compound interacts synergistically with mercaptans (e.g., hexadecyl mercaptan), exacerbating insulation degradation:

  • Tensile strength loss : 40% (this compound + mercaptan) vs. 25% (this compound alone) after 1,000 hours at 140°C .
  • Mechanism : Mercaptans weaken cellulose hydrogen bonds, while this compound accelerates Cu₂S deposition, creating conductive pathways .

Detection and Quantification Methods

This compound is distinguished from similar sulfides via:

  • SERS (Surface-Enhanced Raman Spectroscopy): Peak at 996 cm⁻¹ enables detection down to 10 mg/L in ethanol .
  • GC-MS with acetonitrile extraction: Achieves 98% recovery efficiency, superior to methanol or ethanol methods .

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